7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Overview
Description
The compound is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class . These types of compounds are often used to develop functionalized ligands to target adenosine receptors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been synthesized by introducing an alkyl or aralkyl and a sulfonyl group .Scientific Research Applications
Antitumor and Antimicrobial Activities
7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives have shown potential in antitumor and antimicrobial applications. For instance, certain N-arylpyrazole-containing enaminones, which are key intermediates in synthesizing substituted pyridine derivatives including [1,2,4]triazin-6(7H)-one compounds, exhibited cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to 5-fluorouracil, a standard antitumor drug. These derivatives also displayed antimicrobial activity against selected pathogens (Riyadh, 2011).
Synthesis and Characterization of Derivatives
Various research studies focus on the synthesis and characterization of this compound derivatives, exploring new chemical processes and properties. For example, a study demonstrated the synthesis of novel derivatives via the reaction of pyrazole-3(5)-diazonium salts with 4-hydroxy-2Н-chromen-2-one and other compounds, leading to the formation of new heterocyclic systems incorporating the [1,2,4]triazine moiety (Ledenyova et al., 2015).
Potential as Insecticidal Agents
Some derivatives of this compound have been investigated for their potential as insecticidal agents. A study synthesized a series of biologically active heterocyclic compounds, including [1,2,4]triazine derivatives, which showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, suggesting their applicability in agricultural pest control (Soliman et al., 2020).
Bioactive Sulfonamide Thiazole Derivatives
In a related domain, bioactive sulfonamide thiazole derivatives incorporating the [1,2,4]triazine moiety were synthesized, indicating the versatility of this chemical structure in creating compounds with potential biological activity. These derivatives were structurally elucidated using various spectral analysis techniques, underlining the chemical complexity and diversity of this class of compounds (Abdelriheem et al., 2017).
Mechanism of Action
Target of Action
The primary target of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell proliferation . This is particularly significant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of tumor cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation, particularly in tumor cells . This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, the compound induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting cell proliferation. Additionally, it has been shown to interact with proteins involved in apoptosis, thereby influencing cell death pathways .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to induce cell cycle arrest and promote apoptosis . This compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their kinase activity . This inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase . Additionally, the compound can activate apoptotic pathways by interacting with pro-apoptotic proteins, thereby promoting programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it interacts with cofactors such as NADH and FADH2, influencing cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, including ABC transporters . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Binding proteins also play a role in its distribution, affecting its localization within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported into the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .
Properties
IUPAC Name |
11-hydroxy-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2/c14-8-7-5(2-4-12(8)15)13-6(10-11-7)1-3-9-13/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUDMJODNYMNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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